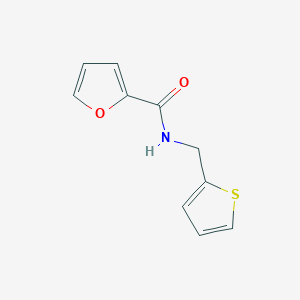
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class of drugs. DOM is a potent hallucinogen that produces effects similar to those of other hallucinogenic drugs such as LSD and mescaline.
Mecanismo De Acción
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine acts as a partial agonist at serotonin receptors in the brain. It binds to these receptors and activates them, producing its hallucinogenic effects. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine also increases the release of dopamine and norepinephrine in the brain, which may contribute to its stimulating effects.
Biochemical and Physiological Effects:
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine produces a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also produces dilated pupils, increased sweating, and dry mouth. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can also cause nausea, vomiting, and diarrhea. Its hallucinogenic effects include visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has several advantages for use in lab experiments. It is a potent hallucinogen that produces effects similar to other hallucinogenic drugs. It is also relatively easy to synthesize in a laboratory setting. However, (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It is also a potent drug that can produce severe side effects, which can make it difficult to use in human subjects.
Direcciones Futuras
There are several future directions for research on (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine. One area of research is to study the role of serotonin receptors in the brain and their involvement in mood and behavior. Another area of research is to study the potential therapeutic uses of (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, such as in the treatment of depression or anxiety. Finally, there is a need for further research on the long-term effects of (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine use, particularly on the brain and behavior.
Métodos De Síntesis
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized in a laboratory by reacting 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to produce 2,5-dimethoxyphenyl-2-amino-propane. Finally, this compound is reacted with 2-methoxy-5-methylphenylboronic acid to produce (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine.
Aplicaciones Científicas De Investigación
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has been used in scientific research to study its effects on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood and behavior.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-7-17(20-4)16(8-12)19-11-15-9-14(3)18(21-5)10-13(15)2/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUBSIGLUUCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5861903.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)

![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B5861957.png)
![6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861958.png)
![5-[(2-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)
